molecular formula C9H16O B13089635 2-(Tert-butyl)-2-methylcyclobutanone CAS No. 63049-13-8

2-(Tert-butyl)-2-methylcyclobutanone

Cat. No.: B13089635
CAS No.: 63049-13-8
M. Wt: 140.22 g/mol
InChI Key: RPVKHYZQRSNSGD-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-2-methylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a tert-butyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-2-methylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl chloride with a suitable cyclobutanone precursor in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butyl)-2-methylcyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or electrophiles in the presence of a catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Tert-butyl)-2-methylcyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-2-methylcyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    2-Methylcyclobutanone: Lacks the tert-butyl group, resulting in different reactivity and properties.

    2-(Tert-butyl)cyclobutanone: Similar structure but without the methyl group, leading to variations in chemical behavior.

    Cyclobutanone: The parent compound without any substituents, exhibiting distinct reactivity patterns.

Uniqueness: 2-(Tert-butyl)-2-methylcyclobutanone is unique due to the presence of both tert-butyl and methyl groups, which confer specific steric and electronic effects

Properties

CAS No.

63049-13-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-tert-butyl-2-methylcyclobutan-1-one

InChI

InChI=1S/C9H16O/c1-8(2,3)9(4)6-5-7(9)10/h5-6H2,1-4H3

InChI Key

RPVKHYZQRSNSGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1=O)C(C)(C)C

Origin of Product

United States

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